molecular formula C10H12N2O2S B2673387 6-(thiolan-3-yloxy)pyridine-3-carboxamide CAS No. 2034494-78-3

6-(thiolan-3-yloxy)pyridine-3-carboxamide

Cat. No.: B2673387
CAS No.: 2034494-78-3
M. Wt: 224.28
InChI Key: HVLGRHBDOIVYIN-UHFFFAOYSA-N
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Description

6-(thiolan-3-yloxy)pyridine-3-carboxamide is a heterocyclic compound that features a pyridine ring substituted with a thiolan-3-yloxy group and a carboxamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(thiolan-3-yloxy)pyridine-3-carboxamide typically involves the reaction of a pyridine derivative with a thiolan-3-yloxy group. One common method involves the nucleophilic substitution of a halogenated pyridine with a thiolan-3-ol in the presence of a base. The reaction conditions often include solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) and bases like potassium carbonate or sodium hydride .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated synthesis equipment to ensure consistent quality and yield. The reaction conditions are carefully controlled to minimize impurities and maximize the efficiency of the process .

Chemical Reactions Analysis

Types of Reactions

6-(thiolan-3-yloxy)pyridine-3-carboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

6-(thiolan-3-yloxy)pyridine-3-carboxamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of 6-(thiolan-3-yloxy)pyridine-3-carboxamide involves its interaction with specific molecular targets. For example, it may act as an inhibitor of certain enzymes by binding to their active sites and preventing substrate access. The pathways involved can include inhibition of signal transduction or interference with metabolic processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-(thiolan-3-yloxy)pyridine-3-carboxamide is unique due to the presence of the thiolan-3-yloxy group, which imparts distinct chemical and biological properties. This group can influence the compound’s reactivity and its interactions with biological targets, making it a valuable scaffold for drug discovery and materials science .

Properties

IUPAC Name

6-(thiolan-3-yloxy)pyridine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12N2O2S/c11-10(13)7-1-2-9(12-5-7)14-8-3-4-15-6-8/h1-2,5,8H,3-4,6H2,(H2,11,13)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HVLGRHBDOIVYIN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CSCC1OC2=NC=C(C=C2)C(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

224.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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